molecular formula C8H9BrZn B6303029 2,4-Dimethylphenylzinc bromide CAS No. 869683-42-1

2,4-Dimethylphenylzinc bromide

Cat. No.: B6303029
CAS No.: 869683-42-1
M. Wt: 250.4 g/mol
InChI Key: MITSXWAZSQWENL-UHFFFAOYSA-M
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Description

2,4-Dimethylphenylzinc bromide is an organozinc compound with the molecular formula C₈H₉BrZn. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylzinc bromide can be synthesized through the reaction of 2,4-dimethylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,4-Dimethylbromobenzene+Zn2,4-Dimethylphenylzinc bromide\text{2,4-Dimethylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 2,4-Dimethylbromobenzene+Zn→2,4-Dimethylphenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products. It can also participate in other types of reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

    Oxidizing agents: (e.g., hydrogen peroxide) for oxidation reactions.

    Reducing agents: (e.g., lithium aluminum hydride) for reduction reactions.

    Nucleophiles: (e.g., amines, alcohols) for substitution reactions.

Major Products:

Scientific Research Applications

2,4-Dimethylphenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:

Comparison with Similar Compounds

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 2,6-Dimethylphenylzinc bromide

Comparison: 2,4-Dimethylphenylzinc bromide is unique due to the presence of two methyl groups at the 2 and 4 positions on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc bromide, the additional methyl groups can provide steric hindrance, affecting the compound’s behavior in cross-coupling reactions. Similarly, 4-methylphenylzinc bromide and 2,6-dimethylphenylzinc bromide have different substitution patterns, leading to variations in their reactivity and applications .

Properties

IUPAC Name

bromozinc(1+);1,3-dimethylbenzene-6-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSXWAZSQWENL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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